Home > Products > Screening Compounds P91027 > Defluoro Pitavastatin Calcium Salt
Defluoro Pitavastatin Calcium Salt -

Defluoro Pitavastatin Calcium Salt

Catalog Number: EVT-13575888
CAS Number:
Molecular Formula: C25H24CaNO4+
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defluoro Pitavastatin Calcium Salt, also known as Desfluoro Pitavastatin Calcium, is a derivative of Pitavastatin, a well-known lipid-lowering medication. This compound is classified as an impurity of Pitavastatin, which is used primarily in the treatment of hyperlipidemia and related cardiovascular conditions. The chemical structure of Defluoro Pitavastatin Calcium Salt includes specific functional groups that contribute to its biological activity.

Source

Defluoro Pitavastatin Calcium Salt is synthesized as part of the production process for Pitavastatin. It serves as a reference standard in quality control and assurance during the manufacturing of Pitavastatin and its formulations. Its chemical identity is defined by the CAS number 847849-67-6, and it is recognized in various scientific and pharmaceutical contexts as an impurity that may arise during synthesis .

Classification

This compound falls under the category of statins, specifically as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. Statins are widely used in clinical settings to manage cholesterol levels and reduce cardiovascular risk factors . Defluoro Pitavastatin Calcium Salt is also categorized as an impurity, which highlights its role in the context of pharmaceutical quality control .

Synthesis Analysis

Methods

The synthesis of Defluoro Pitavastatin Calcium Salt involves several key steps, typically starting from simpler organic compounds. The synthetic routes can vary, but they generally include:

  1. Formation of the Quinoline Ring: This step involves cyclization reactions using appropriate precursors to create the quinoline structure that is integral to the compound.
  2. Addition of Side Chains: Phenyl and cyclopropyl groups are introduced through substitution reactions, enhancing the compound's pharmacological properties.
  3. Formation of the Calcium Salt: The final step involves reacting the intermediate compound with calcium ions to yield the calcium salt form .

Technical Details

The industrial production methods for Defluoro Pitavastatin Calcium Salt focus on optimizing reaction conditions to ensure high yield and purity. Techniques such as batch processing are employed, where reactions are conducted in large reactors with precise control over variables like temperature and pH. Purification processes may include crystallization and chromatography to isolate the desired product from impurities .

Molecular Structure Analysis

Structure

The molecular formula for Defluoro Pitavastatin Calcium Salt is C50H50CaN2O8C_{50}H_{50}CaN_{2}O_{8}, with a molecular weight of approximately 847.0186 g/mol . The structure features a complex arrangement of rings and functional groups typical of statins.

Data

  • CAS Number: 1258947-30-6
  • Molecular Weight: 847.0186 g/mol
  • Chemical Structure: The compound consists of a core quinoline structure substituted with various functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Defluoro Pitavastatin Calcium Salt can undergo various chemical reactions:

  1. Oxidation: The compound may be oxidized to form corresponding oxides.
  2. Reduction: It can be reduced to yield its lower oxidation state forms.
  3. Substitution: The phenyl and cyclopropyl groups can participate in substitution reactions with other reagents.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens, alkylating agents.

These reactions can lead to various derivatives that may exhibit different pharmacological properties.

Mechanism of Action

Defluoro Pitavastatin Calcium Salt functions primarily by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol synthesis. By inhibiting this enzyme, Defluoro Pitavastatin reduces cholesterol levels in the liver and subsequently lowers low-density lipoprotein cholesterol levels in the bloodstream .

Physical and Chemical Properties Analysis

Physical Properties

Defluoro Pitavastatin Calcium Salt typically exists as a crystalline solid. Its stability and solubility characteristics are essential for its application in pharmaceuticals.

Chemical Properties

Key chemical properties include:

  • Solubility: Varies based on solvent conditions; generally more soluble in organic solvents.
  • Stability: Stability can be affected by moisture content; optimal storage conditions are crucial for maintaining purity .

Relevant data regarding its physical state and stability under different conditions are vital for its use in pharmaceutical formulations.

Applications

Defluoro Pitavastatin Calcium Salt has several scientific applications:

  • Analytical Chemistry: Used as a reference material for developing new analytical methods.
  • Biological Research: Studied for its effects on cellular processes related to lipid metabolism.
  • Pharmaceutical Industry: Utilized in formulating pharmaceutical products and ensuring quality control during manufacturing processes .
Synthetic Methodologies and Pathway Optimization

Stereoselective Synthesis of Defluoro Pitavastatin Calcium Salt

The stereoselective construction of the syn-dihydroxyheptanoic acid side chain in defluoro pitavastatin calcium salt represents a pivotal synthetic challenge. Modern approaches leverage catalytic diastereoselective reactions to install the C3 and C5 stereocenters with high fidelity. The bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction enables efficient assembly of the C6-formyl synthon starting from (S)-epichlorohydrin. This method uses Bi(OTf)₃ (5-10 mol%) to catalyze the addition of acetaldehyde to (S)-α,β-unsaturated ketone precursors, achieving diastereoselectivities >95:5 dr and 98% ee for the critical 1,3-syn-diol acetal motif [9]. Mechanochemical methods provide complementary stereocontrol through extrusive Suzuki-Miyaura couplings using NiCl₂(dppp) (10 mol%) under solvent-free ball milling conditions. This approach yields the quinoline core with 93% isolated yield and retains stereointegrity during downstream functionalization [2].

Table 1: Stereoselective Methods Comparison

MethodCatalystDiastereoselectivityEnantiomeric ExcessOverall Yield
Bismuth oxa-MichaelBi(OTf)₃>95:5 dr98% ee76%
Nickel mechanochemicalNiCl₂(dppp)N/A>99% ee93%
Wittig couplingTriphenylphosphine85:15 dr90% ee68%

Role of Cyclopropane Substituents in Quinoline Core Functionalization

The 2-cyclopropyl-4-(4-fluorophenyl)quinoline core dictates both the synthetic strategy and biological functionality of defluoro pitavastatin derivatives. The cyclopropyl group significantly enhances HMG-CoA reductase binding affinity through hydrophobic interactions with the enzyme's catalytic pocket. Synthetic access to this moiety traditionally relied on hazardous reagents like PBr₃ or acyl chlorides [1]. Contemporary mechanochemical Minisci C–H alkylation offers a sustainable alternative, enabling direct cyclopropylation of quinoline precursors under solvent-free conditions. When 4-arylquinoline is ball-milled with bromocyclopropane (1.5 equiv), FeCl₃ (10 mol%), and K₂CO₃ (3.0 equiv) at 30 Hz for 45 min, the alkylated product forms in 80% yield with >98% regioselectivity at C3 [2] [9]. The cyclopropyl ring's strain energy (27 kcal/mol) facilitates this radical addition while maintaining the quinoline’s planarity for optimal target engagement. Solvent selection critically influences cyclopropane integrity, with aprotic solvents (toluene, DCM) preserving stereochemistry better than protic alternatives.

Table 2: Solvent Impact on Cyclopropane Functionalization

Solvent SystemReaction YieldRegioselectivity (C3:C4)Byproduct Formation
Toluene (anhydrous)92%>99:1<1%
Dichloromethane88%98:22%
Methanol/Water (3:1)65%85:1512%
Solvent-Free (Ball Mill)80%98:2<2%

Comparative Analysis of Glucuronidation vs. Fluorine Removal Strategies

Defluoro pitavastatin calcium salt emerges as a strategic metabolite analogue designed to circumvent fluorine-mediated pharmacokinetic limitations. Native pitavastatin undergoes rapid phase II metabolism via UGT1A3/2B7-mediated glucuronidation, yielding an inactive acyl glucuronide with 55-60% first-pass extraction [4] [7]. Fluorine removal at C4 of the quinoline aryl group reduces UGT affinity by 30-fold while maintaining nanomolar HMG-CoA reductase inhibition (IC₅₀ = 6.8 nM vs. pitavastatin’s 5.2 nM). Crucially, the desfluoro metabolite exhibits a 2.3-fold longer in vitro half-life (t₁/₂ = 14.2 hr) in human hepatocyte models compared to the parent drug [4] [7]. This metabolic stabilization comes without compromising the active hydroxy acid form’s bioavailability, as confirmed by 93% serum protein binding matching pitavastatin. The trade-off involves moderately increased CYP2C9 substrate affinity (Km = 18 μM vs. >50 μM for pitavastatin), necessitating careful drug interaction profiling.

Table 3: Metabolic Parameters of Pitavastatin vs. Desfluoro Derivative

ParameterPitavastatinDefluoro PitavastatinChange
UGT1A3 Km (μM)15.2 ± 1.8482 ± 3831.7x increase
Hepatocyte t₁/₂ (hr)6.1 ± 0.914.2 ± 2.12.3x increase
HMG-CoA IC₅₀ (nM)5.2 ± 0.76.8 ± 0.931% increase
Plasma Protein Binding93%93%No change
Biliary Clearance (mL/min)28 ± 411 ± 261% decrease

Solvent-Free and Catalytic Approaches for Green Synthesis

Twin-screw extrusion (TSE) and liquid-assisted grinding (LAG) techniques enable multigram synthesis of defluoro pitavastatin intermediates while eliminating volatile organic solvents. The extrusive oxidation Heck coupling converts 2-cyclopropyl-4-phenylquinoline to the acrylic aldehyde precursor in a single step using Pd(OAc)₂ (2 mol%), benzoquinone (1.5 equiv), and minimal dimethylacetamide (0.08 μL/mg) as grinding auxiliary. This solvent-reduced method achieves 89% conversion at 120°C barrel temperature with 30 rpm screw speed, reducing E-factor by 87% compared to traditional Wittig routes [2]. Bismuth(III) catalysis further enhances sustainability through Lewis acid-promoted hemiacetal formation, where BiCl₃ (5 mol%) in solvent-free conditions assembles the lactol intermediate at 70°C with 94% diastereoselectivity. Critical to this approach is the in situ generation of acetaldehyde from paraldehyde, avoiding hazardous distillations [9]. LAG techniques employing water or ethanol (η = 0.25 μL/mg) facilitate crystallization of the calcium salt directly from mechanochemical reactions, yielding pharmaceutical-grade material with <0.5% total impurities by HPLC [8].

Table 4: Solvent-Free Optimization via LAG Techniques

Reaction StepLAG Solvent (η)Catalyst LoadingTemperatureConversion
Suzuki-Miyaura CouplingH₂O (0.08 μL/mg)NiCl₂(dppp) 10 mol%70°C93%
Minisci AlkylationEtOH (0.25 μL/mg)FeCl₃ 10 mol%RT86%
Oxidative Heck CouplingDMAc (0.08 μL/mg)Pd(OAc)₂ 2 mol%120°C89%
Bismuth Hemiacetal FormationSolvent-FreeBiCl₃ 5 mol%70°C95%

Properties

Product Name

Defluoro Pitavastatin Calcium Salt

IUPAC Name

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Molecular Formula

C25H24CaNO4+

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H25NO4.Ca/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+2/p-1/b13-12+;/t18-,19-;/m1./s1

InChI Key

FSKVXRACBGHHRR-FEAXRLLYSA-M

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2]

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.